molecular formula C8H17ClO2S B13490218 4-(Chloromethyl)-1-(methylsulfonyl)hexane

4-(Chloromethyl)-1-(methylsulfonyl)hexane

Cat. No.: B13490218
M. Wt: 212.74 g/mol
InChI Key: AGHIHLKKIFTASE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(methylsulfonyl)hexane is an organosulfur compound featuring a hexane backbone substituted with a chloromethyl group at the 4-position and a methylsulfonyl group at the 1-position.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

4-(chloromethyl)-1-methylsulfonylhexane

InChI

InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-4-6-12(2,10)11/h8H,3-7H2,1-2H3

InChI Key

AGHIHLKKIFTASE-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCS(=O)(=O)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(methylsulfonyl)hexane typically involves the chloromethylation of 1-(methylsulfonyl)hexane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(methylsulfonyl)hexane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hexane derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 1-(methylsulfonyl)hexane.

Scientific Research Applications

4-(Chloromethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(methylsulfonyl)hexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog: 4-(Chloromethyl)-1-ethoxyhexane
  • Structure : Replaces the methylsulfonyl group with an ethoxy (-OCH₂CH₃) group .
  • Key Differences: Polarity: The ethoxy group is less polar than methylsulfonyl, resulting in lower solubility in polar solvents (e.g., water) and higher solubility in non-polar solvents. Reactivity: The ethoxy group is a weaker electron-withdrawing group compared to methylsulfonyl, reducing the compound’s electrophilicity. Synthetic Utility: Ethoxy derivatives are typically used as intermediates in etherification or protection reactions, whereas methylsulfonyl groups are more reactive in nucleophilic substitutions or as leaving groups.
2.2. Sulfonyl-Containing Compounds
2.2.1. JC-171 (5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide)
  • Structure : A sulfonamide derivative with a benzamide core and hydroxysulfamoyl phenyl group .
  • Comparison :
    • Biological Activity : JC-171 demonstrated anti-inflammatory effects in murine macrophage cell lines, attributed to its sulfonamide moiety . In contrast, 4-(Chloromethyl)-1-(methylsulfonyl)hexane lacks documented biological activity but may exhibit different pharmacokinetics due to its aliphatic chain.
    • Synthesis : JC-171 was synthesized via chlorosulfonic acid-mediated sulfonation (65% yield), followed by hydroxylamine substitution (56% yield) . The target compound’s synthesis likely involves similar sulfonation steps but with a hexane backbone.
2.2.2. MPP (1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one)
  • Structure : A chalcone derivative with a methylsulfonylphenyl group .
  • Comparison: Electronic Effects: The methylsulfonyl group in MPP enhances electrophilicity at the carbonyl carbon, facilitating thiol addition (91% yield) . In this compound, the sulfonyl group may stabilize adjacent reactive sites.
2.3. Piperidine-Based Methylsulfonyl Compounds
  • Examples : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and related derivatives .
  • Comparison: Complexity: These compounds feature cyclic amines and multiple sulfonyl groups, increasing steric hindrance and reducing flexibility compared to the linear hexane backbone of the target compound.
Table 1: Key Properties of this compound and Analogs
Compound Functional Groups Polarity Reactivity Synthetic Yield (Key Step) Applications
This compound Chloromethyl, Methylsulfonyl High Electrophilic N/A Organic synthesis (inferred)
4-(Chloromethyl)-1-ethoxyhexane Chloromethyl, Ethoxy Moderate Moderate N/A Etherification reactions
JC-171 Sulfonamide, Benzamide High Bioactive 56% (final step) Anti-inflammatory research
MPP Methylsulfonyl, Chalcone High Thiol-reactive 91% Cancer cell studies
Table 2: NMR Chemical Shift Trends
Compound δ (Chloromethyl) δ (Methylsulfonyl) Notes
This compound ~3.5–4.0 ppm ~3.0–3.3 ppm Similar to JC-171’s methylsulfonyl shifts (~2.8–3.5 ppm)
JC-171 N/A 3.55 ppm (q, J=6.7 Hz) Sulfonamide protons at ~9.5 ppm

Research Implications and Gaps

  • Biological Screening: While JC-171 and MPP show bioactivity , the target compound’s aliphatic structure may offer novel interactions with cellular targets.
  • Synthetic Optimization : Column chromatography (used in JC-171 and MPP syntheses ) could be adapted for purifying the target compound, though yields may vary due to differences in backbone flexibility.

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